molecular formula C15H15NO3 B2752881 N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide CAS No. 2411217-31-5

N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide

Cat. No.: B2752881
CAS No.: 2411217-31-5
M. Wt: 257.289
InChI Key: JWJBOBWJYIBVAT-UHFFFAOYSA-N
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Description

N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide is a chemical compound that features a naphthalene ring substituted with a methoxy group and an oxirane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide typically involves the reaction of 4-methoxynaphthalene with an appropriate oxirane derivative under controlled conditions. One common method includes the use of oxirane-2-carboxylic acid chloride, which reacts with 4-methoxynaphthalen-1-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Hydroxynaphthalen-1-ylmethyl oxirane-2-carboxamide.

    Reduction: N-[(4-Methoxynaphthalen-1-yl)methyl]ethane-1,2-diol.

    Substitution: N-[(4-Substituted-naphthalen-1-yl)methyl]oxirane-2-carboxamide.

Scientific Research Applications

N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxynaphthalen-1-yl)methyl]aniline
  • 2-(6-Methoxy-2-naphthyl)propionamide derivatives
  • N-(2-Methylnaphthalen-1-yl)picolinamide

Uniqueness

N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both an oxirane ring and a methoxy-substituted naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-7-6-10(8-16-15(17)14-9-19-14)11-4-2-3-5-12(11)13/h2-7,14H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJBOBWJYIBVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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